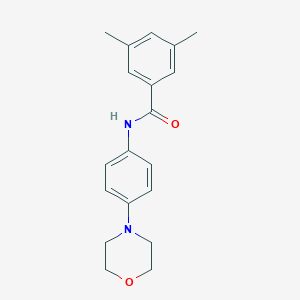
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is synthesized through a series of complex chemical reactions. In
作用機序
The mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed that 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One of the primary advantages of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is its potent anti-cancer activity. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to be effective against a broad range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. Additionally, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may have toxic effects on normal cells, which may limit its use in clinical applications.
将来の方向性
There are several future directions for 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide research. One potential direction is the development of new cancer treatments that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Another potential direction is the development of new antibiotics and antiviral drugs that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide and its potential applications in the treatment of inflammatory diseases.
合成法
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the conversion of 4-morpholin-4-ylphenylamine to 3,5-dimethylbenzoyl chloride, which is then reacted with morpholine to yield 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is in the field of cancer research. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit potent anti-cancer activity against a broad range of cancer cell lines. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.
特性
製品名 |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
InChIキー |
NNLPLEPJNVXCJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)